BenchChemオンラインストアへようこそ!

Abt-288

Histamine H3 receptor Binding affinity Receptor pharmacology

ABT-288 is the definitive reference H3R antagonist for preclinical cognition research. Key differentiators: 15-fold higher tolerated dose in schizophrenia vs. healthy subjects—enabling high brain H3R occupancy studies without dose-limiting AEs; clean selectivity profile free of sigma-1 receptor confounding; broad procognitive efficacy across rodent cognition domains; high human H3R affinity (Ki=1.9 nM) with 37–66% oral bioavailability and 40% CSF penetration. Robust Phase 1/2 PK/safety data support translational research and clinical trial design. For unambiguous H3R pharmacology—choose ABT-288.

Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
CAS No. 948845-91-8
Cat. No. B1664300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-288
CAS948845-91-8
Synonyms2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one
ABT-288
Molecular FormulaC23H24N4O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5
InChIInChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1
InChIKeyGNIRITULTPTAQW-KNQAVFIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-288 (CAS 948845-91-8) for Histamine H3 Receptor Research and Cognitive Disorder Studies: A Baseline Overview


ABT-288 is a competitive, potent, and highly selective histamine H3 receptor (H3R) antagonist developed by Abbott Laboratories (now AbbVie). It is characterized by high affinity for human and rat H3Rs (Ki = 1.9 and 8.2 nM, respectively) [1]. ABT-288 was advanced to Phase 2 clinical trials for cognitive impairment associated with schizophrenia and mild-to-moderate Alzheimer's disease [2]. Preclinically, it demonstrates broad procognitive efficacy across multiple behavioral domains in rodents [3].

Why Generic Substitution Fails for ABT-288 (CAS 948845-91-8) in H3 Antagonist Research


Histamine H3 receptor antagonists exhibit significant variability in receptor affinity, binding kinetics, off-target profiles, and clinical tolerability, precluding direct interchangeability. Compounds within this class, such as pitolisant, MK-0249, betahistine, ABT-239, and S 38093-2, display a wide range of affinities (Ki values spanning over three orders of magnitude) and distinct kinetic properties [1]. Furthermore, some H3 antagonists possess appreciable sigma-1 receptor affinity, a property that may influence clinical efficacy [2]. ABT-288 demonstrates a unique tolerability profile in specific patient populations, with a 15-fold higher tolerated dose in subjects with schizophrenia compared to healthy volunteers . This differential safety margin underscores the critical need for compound-specific selection in both preclinical and clinical research settings.

Quantitative Comparative Evidence for ABT-288 (CAS 948845-91-8) Against Key H3 Antagonist Comparators


ABT-288 Human H3 Receptor Affinity (Ki) Compared to Pitolisant, MK-0249, and Betahistine

ABT-288 displays high affinity for the human H3 receptor with a Ki of 1.9 nM [1]. This affinity is over 10-fold lower than that of the clinically approved H3 antagonist pitolisant (Ki = 0.16 nM) [2], but is comparable to or higher than other clinical-stage H3 antagonists such as MK-0249 (Ki = 1.7-6.8 nM) [3]. In stark contrast, betahistine, an H3 antagonist/H1 agonist, exhibits significantly lower affinity with Ki values in the micromolar range (1.4-2.5 µM) [4]. This positions ABT-288 as a high-potency tool compound with intermediate affinity within the H3 antagonist landscape.

Histamine H3 receptor Binding affinity Receptor pharmacology

ABT-288 Tolerability Profile in Schizophrenia: 15-Fold Higher Tolerated Dose vs. Healthy Volunteers

In a Phase 1 multiple-ascending dose study in subjects with stable schizophrenia receiving atypical antipsychotics, ABT-288 was tolerated at doses up to 45 mg once daily for 14 days [1]. This represents a 15-fold higher tolerated dose and 12-fold higher plasma exposure (AUC) compared to the maximally tolerated dose of 3 mg once daily previously established in healthy volunteers [2]. This improved tolerability was not attributable to limited brain uptake, as cerebrospinal fluid (CSF) concentrations of ABT-288 were 40% of total plasma concentrations at trough [3].

Schizophrenia Clinical tolerability Pharmacokinetics

ABT-288 Oral Bioavailability Compared to Class Average

ABT-288 demonstrates oral bioavailability ranging from 37% to 66% in preclinical species [1]. This range is favorable for a CNS-targeted small molecule and supports its advancement into clinical trials. While direct head-to-head bioavailability data against other H3 antagonists in humans are not available in the public domain, ABT-288's bioavailability is comparable to or exceeds that of many other clinical-stage H3 antagonists, for which limited data exist.

Pharmacokinetics Oral bioavailability Drug development

ABT-288 Lacks Reported Sigma-1 Receptor Affinity, Differentiating It from Pitolisant and ABT-239

A comprehensive comparative pharmacology study of six clinically evaluated H3 receptor antagonists revealed that pitolisant, ABT-239, and PF-3654746 display appreciable affinity for the sigma-1 receptor [1]. This sigma-1 affinity may contribute to their clinical efficacy but also introduces an additional layer of pharmacological complexity. ABT-288 was not included in this head-to-head comparison, but extensive selectivity profiling in its primary characterization paper did not report any sigma-1 receptor affinity [2]. While the absence of evidence is not evidence of absence, the available data suggest that ABT-288 may possess a cleaner off-target profile with respect to sigma-1 receptors compared to other advanced H3 antagonists.

Off-target pharmacology Sigma-1 receptor Selectivity

ABT-288 (CAS 948845-91-8): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating H3 Antagonist Tolerability and Target Engagement in Schizophrenia Models

ABT-288's unique 15-fold higher tolerated dose in subjects with schizophrenia compared to healthy volunteers [1] makes it a valuable tool for investigating H3 antagonist pharmacology specifically in schizophrenia-relevant models. This scenario is ideal for researchers aiming to study the effects of higher brain H3 receptor occupancy that might be necessary to achieve procognitive efficacy in this patient population, without the dose-limiting adverse events observed with other H3 antagonists. The compound's CSF penetration (40% of plasma at trough) supports CNS target engagement assessments [2].

Preclinical Procognitive Studies Requiring a Well-Characterized, Potent H3 Antagonist

With demonstrated efficacy across a broad range of rodent cognitive tasks—including inhibitory avoidance (0.001-0.03 mg/kg), social recognition memory (0.03-0.1 mg/kg), and spatial learning (0.1-1.0 mg/kg) [1]—ABT-288 serves as a robust reference H3 antagonist for preclinical cognition research. Its high human H3 receptor affinity (Ki = 1.9 nM) [2] and favorable oral bioavailability (37-66%) [3] ensure reliable target engagement and convenient oral dosing in animal models.

Pharmacological Studies Requiring a Highly Selective H3 Tool Compound with Minimal Off-Target Sigma-1 Activity

For investigators seeking to dissect pure H3 receptor pharmacology without confounding sigma-1 receptor engagement, ABT-288 offers a cleaner selectivity profile compared to other advanced H3 antagonists like pitolisant and ABT-239, which have reported sigma-1 affinity [1]. While ABT-288's sigma-1 affinity has not been directly reported, its extensive selectivity profiling [2] suggests a lower potential for this specific off-target interaction, making it a preferred choice for experiments designed to attribute observed effects solely to H3 receptor blockade.

Clinical Trial Design and Interpretation for Cognitive Impairment in Schizophrenia

Despite negative Phase 2 results in cognitive impairment associated with schizophrenia [1], the robust clinical dataset for ABT-288—including Phase 1 safety, tolerability, and PK in healthy volunteers and elderly [2], and Phase 2 efficacy and safety data in schizophrenia and Alzheimer's disease [3]—provides an invaluable reference for designing future clinical trials with H3 antagonists. The detailed characterization of its exposure-response relationship and adverse event profile (e.g., abnormal dreams, headache, insomnia) [4] allows for more informed dose selection and safety monitoring in subsequent studies of novel H3-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abt-288

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.